6-Nitro-1H-indole-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-1H-indole-3-sulfonamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and pharmacological activities. The presence of a nitro group at the 6th position and a sulfonamide group at the 3rd position of the indole ring imparts unique chemical and biological properties to this compound .
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
Sulfonamides, a group to which this compound belongs, are known to inhibit and replace para-aminobenzoic acid (paba) in the enzyme dihydropteroate synthetase, which is important for the production of folate . This eventually inhibits the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division or replication .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Pharmacokinetics
Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the c-3 position, and has hydrophilic properties similar to the sulfonyl group . This suggests that the compound may have good bioavailability.
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The indole ring is known to be a relatively weak basic chemical due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring . This could suggest that the compound’s action, efficacy, and stability may be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Nitro-1H-indole-3-sulfonamide are largely derived from its indole core and sulfonamide group. The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions
Cellular Effects
Indole derivatives are known to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. Indole has a role in several metabolic processes that take place within the body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1H-indole-3-sulfonamide typically involves the nitration of indole followed by sulfonamide formation. One common method involves the nitration of indole using nitric acid and sulfuric acid to introduce the nitro group at the 6th position. This is followed by the reaction of the nitroindole with a sulfonamide reagent under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1H-indole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Reduction: The major product formed is 6-amino-1H-indole-3-sulfonamide.
Substitution: Various substituted sulfonamides can be formed depending on the nucleophile used.
Scientific Research Applications
6-Nitro-1H-indole-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its potential use in drug development, particularly as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
6-Nitroindole: Lacks the sulfonamide group but has similar nitro functionality.
1H-Indole-3-sulfonamide: Lacks the nitro group but has similar sulfonamide functionality.
6-Amino-1H-indole-3-sulfonamide: The reduced form of 6-Nitro-1H-indole-3-sulfonamide.
Uniqueness
This compound is unique due to the presence of both nitro and sulfonamide groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
6-nitro-1H-indole-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4S/c9-16(14,15)8-4-10-7-3-5(11(12)13)1-2-6(7)8/h1-4,10H,(H2,9,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLICPZIJARQEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.